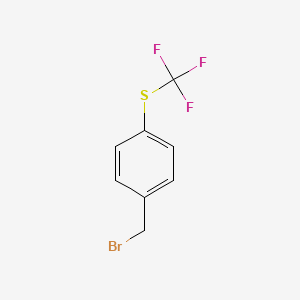

4-(Trifluoromethylthio)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGJBCOCRVROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380696 | |

| Record name | 4-(Trifluoromethylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21101-63-3 | |

| Record name | 1-(Bromomethyl)-4-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21101-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethylthio)benzyl bromide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethylthio)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safety information for this compound. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethylthio-phenyl moiety, a group of increasing interest in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It is characterized by the presence of a reactive benzylic bromide and an electron-withdrawing trifluoromethylthio group. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrF₃S | [2][3] |

| Molecular Weight | 271.10 g/mol | [2][3] |

| CAS Number | 21101-63-3 | [2][4] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 53-57 °C | |

| Boiling Point | 115-118 °C at 13 mmHg | - |

| Density | 1.63 g/cm³ | - |

| Solubility | Soluble in toluene | - |

| IUPAC Name | 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | [2] |

| Synonyms | α-Bromo-4-(trifluoromethylthio)toluene | [5] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra are available.[2] Data has been collected using instruments such as the Bruker Tensor 27 FT-IR.[2]

-

Raman Spectroscopy : FT-Raman spectra have been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2]

Reactivity and Applications

The reactivity of this compound is dominated by the benzylic bromide, which is a potent electrophile and a good leaving group. This makes the compound an excellent reagent for alkylating a wide variety of nucleophiles.

Key Reactive Features:

-

Electrophilic Site : The benzylic carbon is highly susceptible to nucleophilic attack (Sₙ2 reaction), readily displacing the bromide ion.

-

Trifluoromethylthio Group : The -SCF₃ group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates. This group is prized in drug discovery for its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[10][11]

Applications:

-

Pharmaceutical Synthesis : It serves as a key intermediate for introducing the 4-(trifluoromethylthio)benzyl moiety into active pharmaceutical ingredients (APIs).[11][12] The resulting structures often exhibit improved pharmacokinetic profiles.[10]

-

Agrochemicals : Similar to its use in pharmaceuticals, this compound is used to create novel pesticides and herbicides with enhanced potency.[10]

-

Materials Science : The unique electronic properties conferred by the trifluoromethylthio group make it a valuable building block for advanced polymers and other materials.[12]

Caption: Structure-Reactivity Relationship of the Target Molecule.

Safety and Hazards

This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.[2] All personnel should use appropriate personal protective equipment (PPE).

| Hazard Type | Information | Reference(s) |

| GHS Pictogram | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | |

| Storage | Store under inert gas in a cool, dark place. Moisture sensitive. | - |

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the literature search, a general method can be proposed based on standard organic transformations and protocols for analogous compounds like 4-(trifluoromethoxy)benzyl bromide.[13] The most common route would be the radical bromination of 4-(trifluoromethylthio)toluene.

Representative Protocol: Radical Bromination

-

Reaction Setup : To a solution of 4-(trifluoromethylthio)toluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0-1.2 eq.).

-

Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reaction Conditions : Heat the mixture to reflux and irradiate with a UV or incandescent lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification : Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation : Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: General Experimental Workflow for an Alkylation Reaction.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 21101-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]

- 7. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR [m.chemicalbook.com]

- 8. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]

- 9. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl bromide

CAS Number: 21101-63-3

Synonyms: α-Bromo-4-(trifluoromethylthio)toluene, 1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene

This technical guide provides comprehensive information on 4-(Trifluoromethylthio)benzyl bromide for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its role as a building block in medicinal chemistry.

Core Chemical and Physical Data

This compound is a versatile reagent characterized by the presence of a reactive benzyl bromide moiety and a lipophilic, electron-withdrawing trifluoromethylthio group. These features make it a valuable synthon for introducing the 4-(trifluoromethylthio)benzyl group into a variety of molecular scaffolds.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 21101-63-3 | [1][2] |

| Molecular Formula | C₈H₆BrF₃S | [1][2] |

| Molecular Weight | 271.10 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Purity | >97.0% (GC) | [3] |

| Melting Point | 53.0 to 57.0 °C | |

| Boiling Point | 115-118 °C at 13 mmHg | |

| InChIKey | VAYGJBCOCRVROJ-UHFFFAOYSA-N | [1] |

| Storage | Store in a cool, dark place under an inert atmosphere. Moisture sensitive. | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Source |

| FT-IR | Data available. | [1] |

| FT-Raman | Data available. | [1] |

Note: For detailed spectra, please refer to the cited sources.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its precursor, 4-(trifluoromethylthio)toluene, via a free-radical bromination of the benzylic methyl group. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, or photochemical activation.[4]

Representative Experimental Protocol: Benzylic Bromination of a Substituted Toluene

This is a general procedure for the benzylic bromination of a substituted toluene and can be adapted for the synthesis of this compound from 4-(trifluoromethylthio)toluene.[5]

Materials:

-

Substituted Toluene (e.g., 4-(Trifluoromethylthio)toluene) (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

-

Radical Initiator (e.g., AIBN or Benzoyl Peroxide, catalytic amount) or a light source (e.g., household compact fluorescent lamp)

-

Solvent (e.g., Acetonitrile or Carbon Tetrachloride)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene in the chosen solvent.

-

Add N-bromosuccinimide and the radical initiator to the solution.

-

If using a chemical initiator, heat the reaction mixture to reflux. If using photochemical activation, irradiate the mixture with a suitable light source at an appropriate temperature (e.g., 20-60 °C).[5]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the desired benzyl bromide.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions, most commonly SN2 reactions.[6][7][8][9] The benzylic bromide is a good leaving group, and the carbon atom of the CH₂Br group is susceptible to attack by a wide range of nucleophiles, including phenols, thiols, amines, and carbanions. This reactivity allows for the facile introduction of the 4-(trifluoromethylthio)benzyl moiety into various molecular frameworks.

The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its unique combination of properties.[10][11] It is highly lipophilic, which can enhance a drug candidate's ability to cross cell membranes and the blood-brain barrier.[10] Furthermore, the SCF₃ group is a strong electron-withdrawing group, which can increase the metabolic stability of adjacent parts of the molecule and influence the acidity or basicity of nearby functional groups. These characteristics can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[12][13]

Representative Experimental Protocol: SN2 Alkylation of a Phenol

This is a general procedure for the O-alkylation of a phenol with a benzyl bromide and can be adapted for reactions using this compound.

Materials:

-

Phenol (1.0 equiv)

-

This compound (1.0 - 1.2 equiv)

-

Base (e.g., K₂CO₃, NaH, or Cs₂CO₃) (1.5 - 2.0 equiv)

-

Solvent (e.g., Acetone, DMF, or Acetonitrile)

Procedure:

-

To a solution of the phenol in the chosen solvent, add the base.

-

Stir the mixture at room temperature for a period to allow for the formation of the phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., room temperature to reflux) and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired ether.

Caption: General SN2 reaction with this compound.

Biological Relevance and Drug Design Implications

The incorporation of the 4-(trifluoromethylthio)benzyl group can significantly impact the biological activity and pharmacokinetic properties of a molecule. The diagram below illustrates the logical relationships between the physicochemical properties of the SCF₃ group and its potential effects in drug design.

Caption: Influence of the 4-(trifluoromethylthio)benzyl moiety in drug design.

Safety Information

This compound is a corrosive and hazardous chemical. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[1] |

| H290 | May be corrosive to metals.[3] |

Precautionary Statements:

-

P260: Do not breathe dusts or mists.[3]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER/doctor.[3]

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive benzylic bromide and a trifluoromethylthio group allows for the strategic modification of molecular properties to enhance biological activity and pharmacokinetic profiles. Researchers and scientists can utilize the information provided in this guide to safely handle and effectively employ this reagent in their synthetic endeavors.

References

- 1. This compound | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 21101-63-3 | TCI AMERICA [tcichemicals.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. amherst.edu [amherst.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. enamine.net [enamine.net]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

physical properties of 4-(Trifluoromethylthio)benzyl bromide

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethylthio)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated aromatic thioether, is a valuable reagent and building block in organic synthesis. Its unique structural features, particularly the trifluoromethylthio (-SCF3) group, impart specific reactivity and properties that are of significant interest in the development of novel pharmaceutical compounds and agrochemicals. The electron-withdrawing nature of the -SCF3 group, combined with the reactive benzylic bromide, makes this compound a versatile precursor for introducing the 4-(trifluoromethylthio)benzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and logical diagrams to facilitate its use in a research and development setting.

Chemical Identity and Structure

-

IUPAC Name: 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene[1]

-

Synonyms: α-Bromo-4-(trifluoromethylthio)toluene, 1-Bromomethyl-4-trifluoromethylsulfanylbenzene[2][3]

The structure consists of a benzene ring substituted with a bromomethyl group and a trifluoromethylthio group at the para position (1,4-substitution).

Tabulated Physical Properties

A summary of the key is presented below for quick reference. These values are critical for designing experiments, performing calculations, and ensuring safe handling.

| Property | Value | Source / Notes |

| Appearance | White to light yellow powder or crystals.[3][5] | |

| Melting Point | 53-57 °C[2][6] | Literature value. |

| Boiling Point | 115-118 °C at 13 mmHg[2][6] | Note: This is at reduced pressure. |

| Density | 1.63 g/cm³[2] | Predicted value. |

| Solubility | Soluble in Toluene.[2] | |

| Flash Point | > 230 °F (> 110 °C)[2] | |

| Refractive Index | 1.447[2] | |

| Sensitivity | Stench, Moisture Sensitive.[2][5] | |

| Storage | Room temperature, under inert atmosphere.[2][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail generalized protocols for key measurements.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[7] A sharp melting range (typically <1°C) is indicative of a pure compound.[8]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.[7] If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt device).[9]

-

Measurement:

-

For an unknown or to establish an approximate range, heat the sample rapidly (e.g., 10-20°C/min).[9]

-

For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.[8]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination at Reduced Pressure

Since many organic compounds decompose at their atmospheric boiling points, distillation under reduced pressure is a common technique for purification and characterization.

Objective: To determine the boiling point of the compound at a specified sub-atmospheric pressure.

Methodology (Microscale/Thiele Tube Method):

-

Apparatus Setup: A small test tube containing ~0.5 mL of the liquid sample is attached to a thermometer. An inverted, sealed-end capillary tube is placed inside the test tube.[10] This assembly is then placed in a heating bath, such as a Thiele tube filled with mineral oil.[10] The entire system is connected to a vacuum source with a manometer to monitor the pressure.

-

Procedure:

-

Evacuate the system to the desired pressure (e.g., 13 mmHg).

-

Begin heating the oil bath gently.[11] A stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.

-

Continue heating until a rapid and continuous stream of vapor bubbles escapes from the capillary tube. This indicates the liquid has reached its boiling point at that pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 115-118 °C / 13 mmHg).

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the identification and characterization of a chemical substance like this compound.

Structure-Property Relationship Diagram

This diagram outlines the logical connections between the molecular structure of this compound and its observed physical properties.

Safety and Handling

This compound is classified as a corrosive substance.[1] It is known to cause severe skin burns and eye damage.[1] The compound also has a noticeable stench and is sensitive to moisture.[2][5]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[2][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

This guide serves as a foundational resource for professionals working with this compound. The data and protocols provided are intended to support safe and effective laboratory practices and to facilitate the compound's application in synthetic chemistry and drug discovery.

References

- 1. This compound | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 21101-63-3,this compound | lookchem [lookchem.com]

- 3. This compound | 21101-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 21101-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 21101-63-3 | CAS DataBase [m.chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 4-(Trifluoromethylthio)benzyl bromide Molecular Weight: 271.10 g/mol

This technical guide provides a comprehensive overview of this compound (CAS No. 21101-63-3), a key building block in medicinal chemistry and materials science. This document consolidates its chemical properties, safety information, and reactivity, with a focus on its application in research and development.

Chemical and Physical Properties

This compound is a halogenated aromatic compound notable for its trifluoromethylthio (-SCF3) group, which imparts unique physicochemical properties to parent molecules. The presence of the reactive benzyl bromide moiety makes it a versatile reagent for introducing the 4-(trifluoromethylthio)benzyl group into various molecular scaffolds.

Below is a summary of its key identifiers and computed physical properties.

| Property | Value | Reference |

| Molecular Formula | C8H6BrF3S | [1][2] |

| Molecular Weight | 271.10 g/mol | [1][2] |

| CAS Number | 21101-63-3 | [1][2] |

| IUPAC Name | 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | [1] |

| Synonyms | α-Bromo-4-(trifluoromethylthio)toluene | |

| Monoisotopic Mass | 269.93257 Da | [1] |

| Physical State | Solid (White to light yellow powder/crystal) | |

| Purity (typical) | >97.0% (GC) |

Note: Some physical properties are computationally derived and should be confirmed with experimental data.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethylthio (-SCF3) group is of significant interest in drug design due to its strong electron-withdrawing nature and high lipophilicity.[3] These characteristics can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This compound serves as a crucial electrophilic building block. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the 4-(trifluoromethylthio)benzyl moiety to various nucleophiles, such as amines, phenols, thiols, and carbanions, which are common functional groups in pharmacologically active molecules.

Caption: General SN2 reaction workflow.

Experimental Protocols

General Protocol for Nucleophilic Substitution:

The primary utility of this reagent is in alkylation reactions. Below is a generalized protocol for the reaction with a generic nucleophile.

-

Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).

-

Deprotonation: If the nucleophile is an alcohol, amine, or thiol, add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or triethylamine; 1.1-1.5 equivalents) and stir the mixture at room temperature until deprotonation is complete.

-

Alkylation: Dissolve this compound (1.0-1.2 equivalents) in the reaction solvent and add it dropwise to the solution containing the activated nucleophile.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | GHS Classification |

| H314 | Causes severe skin burns and eye damage |

| Signal Word | Danger |

| Pictogram | GHS05 (Corrosion) |

Handling Precautions:

-

Wear protective gloves, clothing, eye, and face protection.

-

Do not breathe dust or mists.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The material is moisture-sensitive; store under an inert atmosphere (e.g., argon).[4]

Spectroscopic Data

Detailed, publicly available experimental spectra (NMR, MS) for this compound are limited. However, infrared and Raman spectra are indexed on the PubChem database.[1] Researchers should perform their own spectral analysis for identity confirmation and purity assessment upon acquiring this reagent.

Conclusion

This compound is a valuable reagent for introducing the lipophilic and metabolically robust -SCF3 group into molecules of interest. Its utility as an alkylating agent is broad, though specific applications in publicly documented drug development pathways are not extensive. Due to its corrosive nature, strict adherence to safety protocols is mandatory. As with many specialized chemical building blocks, further exploration of its applications in medicinal chemistry and materials science is warranted.

References

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl bromide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-(Trifluoromethylthio)benzyl bromide, a key building block in medicinal chemistry and materials science. This document details the compound's properties, provides a well-established synthesis protocol, and presents relevant quantitative data.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₆BrF₃S, is a substituted toluene derivative.[1] Its IUPAC name is 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene.[1] The structure features a benzyl bromide moiety with a trifluoromethylthio (-SCF₃) group at the para position of the benzene ring. This trifluoromethylthio group significantly influences the electronic properties of the molecule, making it a valuable synthon for introducing this functional group into larger, more complex structures.

Key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 21101-63-3 | [1][2] |

| Molecular Formula | C₈H₆BrF₃S | [1] |

| Molecular Weight | 271.10 g/mol | [1] |

| Synonyms | α-Bromo-4-(trifluoromethylthio)toluene | [3] |

| Appearance | White to light yellow powder or crystals | [3] |

| Purity | Typically >97% (commercial) | [4] |

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of 4-(trifluoromethylthio)toluene. This reaction, known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The general reaction scheme is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the Wohl-Ziegler bromination of 4-(trifluoromethylthio)toluene.

Materials:

-

4-(Trifluoromethylthio)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 4-(trifluoromethylthio)toluene in a suitable solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: To this solution, add N-bromosuccinimide (typically 1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere with vigorous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material. The reaction time will vary depending on the scale and specific conditions but is typically several hours.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Quantitative Data

Safety Information

-

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

-

N-Bromosuccinimide is a corrosive solid and a source of bromine. It should be handled with care.

-

Radical initiators such as AIBN and benzoyl peroxide can be explosive under certain conditions and should be handled according to safety guidelines.

-

Solvents like carbon tetrachloride are toxic and environmentally hazardous. Safer alternatives should be considered where possible.

This technical guide provides a foundational understanding of the structure and synthesis of this compound. For specific applications, researchers should consult relevant safety data sheets and perform appropriate risk assessments.

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene, a key building block in modern medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive benzyl bromide moiety and an electron-withdrawing trifluoromethylsulfanyl group, makes it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene, also known as 4-(Trifluoromethylthio)benzyl bromide, possesses a distinct set of physicochemical properties that are crucial for its application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | [1][2] |

| CAS Number | 21101-63-3 | [1][2] |

| Molecular Formula | C8H6BrF3S | [2] |

| Molecular Weight | 271.10 g/mol | [2] |

| Melting Point | 53-57 °C | |

| Boiling Point | 115-118 °C at 13 mmHg | |

| Solubility | Soluble in toluene. |

Synthesis and Reactivity

Experimental Protocols

Step 1: Synthesis of [4-(Trifluoromethylsulfanyl)phenyl]methanol

This step involves the reduction of the aldehyde functionality to a primary alcohol. A standard and effective method for this transformation is the use of sodium borohydride.

-

Materials: 4-(Trifluoromethylthio)benzaldehyde, Sodium borohydride (NaBH4), Methanol, Dichloromethane (DCM), Water, Anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

Dissolve 4-(trifluoromethylthio)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield [4-(trifluoromethylsulfanyl)phenyl]methanol, which can be purified by column chromatography if necessary.

-

Step 2: Synthesis of 1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene

The conversion of the benzylic alcohol to the corresponding bromide is typically achieved using a brominating agent such as phosphorus tribromide (PBr3).

-

Materials: [4-(Trifluoromethylsulfanyl)phenyl]methanol, Phosphorus tribromide (PBr3), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Water, Anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve [4-(trifluoromethylsulfanyl)phenyl]methanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene. The crude product can be purified by recrystallization or column chromatography.

-

A plausible alternative is the direct benzylic bromination of 4-(trifluoromethylthio)toluene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) under reflux in a suitable solvent such as carbon tetrachloride or acetonitrile.

Applications in Drug Development and Organic Synthesis

The trifluoromethylthio (-SCF3) group is a highly valued substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. 1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene serves as a key building block for introducing this beneficial moiety into a wide range of molecular scaffolds.

The reactive benzyl bromide functionality allows for facile nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This versatility makes it an essential reagent for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs.

While a specific signaling pathway directly modulated by a drug synthesized from this exact starting material is not prominently featured in publicly available research, its utility is evident in the broader context of developing kinase inhibitors and other targeted therapies. The trifluoromethyl group, in general, is a common feature in many FDA-approved drugs, where it contributes to improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethylthio group is increasingly being explored as a bioisostere for other functionalities to optimize drug-like properties.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene to its potential application in the development of a hypothetical kinase inhibitor.

References

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethylthio)benzyl Bromide

For researchers, scientists, and professionals in drug development, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(Trifluoromethylthio)benzyl bromide, a compound that requires careful management due to its hazardous properties.

Chemical Identification and Properties

-

Chemical Name: this compound

-

Synonyms: α-Bromo-4-(trifluoromethylthio)toluene[1]

-

CAS Number: 21101-63-3[1]

-

Molecular Formula: C₈H₆BrF₃S[1]

-

Molecular Weight: 271.10 g/mol

Hazard Identification and Classification

This compound is classified as hazardous. It is crucial to understand its primary dangers before handling.

GHS Hazard Statements:

Signal Word: Danger[1]

Primary Hazards:

-

Corrosive: The substance can cause severe damage to skin, eyes, and mucous membranes upon contact.[1][3] It may also be corrosive to metals.[1][2]

Quantitative Safety Data

The following table summarizes the key quantitative safety and physical property data for this compound.

| Property | Value | Source |

| Purity | >97.0% (GC) | [1] |

| Physical State | Solid | |

| Melting Point/Range | 23 - 24 °C / 73.4 - 75.2 °F | [4] |

| Boiling Point/Range | 82 - 84 °C / 179.6 - 183.2 °F | [4] |

| Flash Point | 94 °C / 201.2 °F | [4] |

| Chemical Stability | Stable under proper conditions. | [1] |

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential when working with this chemical to minimize exposure and prevent accidents.

4.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Install and maintain easy access to a safety shower and an eyewash station.[1]

-

Where possible, use a closed system to handle the substance to minimize the release of dust or mists.[1]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[1] | To protect against severe eye damage and irritation. |

| Hand Protection | Impervious gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][7] | To prevent severe skin burns upon direct contact. |

| Skin and Body Protection | A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, impervious protective clothing and boots should be used.[1][8] | To protect the skin from accidental splashes or spills. |

| Respiratory Protection | In situations where dust or mists may be generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be worn.[1][4] | To prevent irritation of the respiratory tract. |

4.3. General Handling Procedures

-

Avoid all direct contact with the substance.[9]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Ensure all containers are kept tightly closed when not in use.[1]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9][10]

Storage and Disposal

Proper storage and disposal are critical to long-term safety.

5.1. Storage

-

Keep the container tightly closed and store under an inert gas to prevent degradation.[1]

-

Store in a corrosive-resistant container.[2]

-

The material is moisture-sensitive.[11]

5.2. Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.[4][5]

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.[11]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[1][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water. Seek immediate medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][12] |

In Case of a Spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 4.2.

-

Absorb the spill with an inert material and place it in a suitable container for disposal.

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | 21101-63-3 | TCI AMERICA [tcichemicals.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. trical.com.au [trical.com.au]

- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

In-Depth Technical Guide: Stability and Storage of 4-(Trifluoromethylthio)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 4-(Trifluoromethylthio)benzyl bromide (CAS No. 21101-63-3), a key reagent in pharmaceutical and agrochemical research. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent degradation.

Core Chemical Properties

| Property | Value |

| Molecular Formula | C8H6BrF3S |

| Molecular Weight | 271.10 g/mol [1] |

| CAS Number | 21101-63-3[2] |

| Appearance | Solid (at 20°C) |

| Purity | Typically >97.0% (by GC) |

Stability Profile

The primary degradation pathway is likely hydrolysis, which can occur upon exposure to moisture. This reaction would lead to the formation of 4-(trifluoromethylthio)benzyl alcohol and hydrobromic acid. The compound is explicitly noted as being "Moisture Sensitive" by suppliers.

Recommended Storage and Handling

To maintain the quality and stability of this compound, strict adherence to the following storage and handling protocols is essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature, in a cool and dark place (<15°C is recommended) | To minimize thermal decomposition. |

| Atmosphere | Under an inert gas (e.g., Argon)[2] | To prevent reaction with atmospheric moisture and oxygen. |

| Container | Original, tightly sealed, corrosive-resistant container with a resistant inner liner.[3] | To prevent corrosion from the compound or its potential degradation products (e.g., HBr) and to protect from moisture. |

| Security | Store locked up.[3] | Due to its hazardous nature. |

Handling Precautions

The compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5]

-

Ventilation: Handle in a well-ventilated area to avoid breathing dust or mists.[3][4][5]

-

Hygiene: Wash skin thoroughly after handling.[3][4] Contaminated clothing should be washed before reuse.[4][5]

Experimental Protocols

While specific, published stability studies for this compound are not available, a general experimental protocol to assess its stability is provided below. This protocol is based on standard analytical chemistry techniques.

Protocol: Assessment of Hydrolytic Stability

-

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

-

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH buffers (e.g., phosphate buffers at pH 5, 7, and 9)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Thermostatically controlled water bath or incubator

-

-

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In separate sealed vials, add an aliquot of the stock solution to each of the pH buffers to achieve a final known concentration.

-

Place the vials in a thermostatically controlled environment (e.g., 25°C and 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction by diluting the aliquot with the mobile phase.

-

Analyze the samples by HPLC to quantify the remaining this compound and the formation of the 4-(trifluoromethylthio)benzyl alcohol peak.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

-

Visualizations

Proposed Degradation Pathway

Caption: Proposed primary degradation pathway of this compound.

Recommended Storage and Handling Workflow

Caption: Workflow for the safe storage and handling of the compound.

References

Spectroscopic and Spectrometric Analysis of 4-(Trifluoromethylthio)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-(Trifluoromethylthio)benzyl bromide (C₈H₆BrF₃S), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally related compounds and general principles of spectroscopy. This guide is intended to serve as a reference for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from the analysis of similar chemical structures and established spectroscopic databases.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~ 7.45 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~ 4.50 | Singlet | 2H | -CH₂Br |

Note: Spectra are predicted for a standard deuterated solvent such as CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons are expected to appear as an AA'BB' system, which may simplify to two doublets.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 | Aromatic (C-1) |

| ~ 132 | Aromatic (C-4) |

| ~ 130 | Aromatic (C-2, C-6) |

| ~ 128 | Aromatic (C-3, C-5) |

| ~ 128 (quartet) | -CF₃ |

| ~ 32 | -CH₂Br |

Note: The carbon of the CF₃ group is expected to show a quartet due to coupling with the three fluorine atoms.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Medium | Aromatic C=C Stretch |

| 1210-1250 | Strong | C-Br Stretch |

| 1100-1000 | Strong | C-F Stretch (asymmetric and symmetric) |

| 850-800 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Note: While specific peak values are not available, the presence of IR spectra for this compound has been confirmed, with analyses performed on instruments such as the Bruker Tensor 27 FT-IR[1].

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra, applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a proton frequency of at least 300 MHz.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically requiring a small number of scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged.

-

-

Data Acquisition:

-

Place the sample in the instrument and acquire the IR spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Trifluoromethylthio Group: A "Super" Functional Group in Drug Discovery and Its Mechanisms of Action

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylthio (SCF3) group has become a cornerstone in modern medicinal chemistry, transforming lead compounds into potent and effective drug candidates. This is attributed to the unique physicochemical properties imparted by the SCF3 moiety, including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. These characteristics enhance a molecule's ability to cross biological membranes, resist metabolic degradation, and bind with high affinity to its biological target. This in-depth technical guide explores the core mechanisms of action of trifluoromethylthio-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Principles of Action: How the SCF3 Group Enhances Bioactivity

The efficacy of trifluoromethylthio compounds stems from the distinct properties of the SCF3 group. It is one of the most lipophilic functional groups, which significantly improves a drug's ability to permeate cell membranes and cross the blood-brain barrier, thereby increasing bioavailability.[1] Furthermore, the strong electron-withdrawing nature of the SCF3 group can protect adjacent chemical bonds from enzymatic degradation, leading to enhanced metabolic stability.[2] These features make the SCF3 group an attractive component in the design of novel therapeutics for a wide range of diseases, including cancer, inflammation, and viral infections.[3][4]

Mechanisms of Action: A Multifaceted Approach

Trifluoromethylthio compounds exert their biological effects through a variety of mechanisms, primarily centered around the inhibition of key enzymes and the modulation of cellular receptors.

Enzyme Inhibition

A significant number of SCF3-containing molecules function as potent enzyme inhibitors. The trifluoromethyl group can play a crucial role in the binding of these inhibitors to the active site of their target enzymes.

Kinase Inhibition: Targeting Cancer and Inflammatory Pathways

Trifluoromethyl- and trifluoromethylthio-substituted compounds have emerged as powerful inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

-

FLT3 and CHK1 Inhibition: Dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) bearing a 5-trifluoromethyl-2-aminopyrimidine scaffold have shown excellent potency against cancer cells.[5] FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), while CHK1 is a key regulator of the DNA damage response. Simultaneous inhibition of these two kinases can overcome resistance to FLT3 inhibitors.[5]

-

Cyclooxygenase-2 (COX-2) Inhibition: The substitution of a methyl group with a trifluoromethyl group in the anti-inflammatory drug indomethacin results in a potent and selective COX-2 inhibitor.[3] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The trifluoromethyl group of this analog inserts into a hydrophobic pocket of the COX-2 active site, contributing to its selectivity.[3]

Protease Inhibition: A Strategy Against Viral Replication

Trifluoromethyl ketones have been developed as effective inhibitors of viral proteases, such as the SARS-CoV 3CL protease. This enzyme is essential for the replication of the coronavirus. The trifluoromethyl ketone moiety in these inhibitors can form a covalent bond with the catalytic cysteine residue in the active site of the protease, leading to its irreversible inhibition.[6]

Lipase Inhibition: Targeting Metabolic Disorders

Novel trifluoromethyl ketones have been designed as potent inhibitors of human gastric lipase.[7] These compounds mimic the natural substrates of lipases and their trifluoromethyl ketone group interacts with the active site of the enzyme.

Receptor Modulation

Trifluoromethylthio compounds can also act by modulating the function of cellular receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors.

-

Glucocorticoid Receptor (GR) Modulation: The replacement of a trifluoromethyl group in a potent glucocorticoid receptor ligand can alter its function from an agonist to an antagonist.[8] This highlights the critical role of the trifluoromethyl group in determining the functional outcome of ligand binding to the GR.[8][9]

-

Cannabinoid Receptor 1 (CB1) Allosteric Modulation: Trifluoromethyl-containing compounds have been investigated as allosteric modulators of the CB1 receptor.[10][11] These compounds bind to a site on the receptor that is distinct from the binding site of endogenous cannabinoids, and can modulate the receptor's response to its natural ligands.

Cytotoxicity in Cancer Cells

Several trifluoromethylthio derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including melanoma, prostate, and breast cancer.[1][2] The precise mechanisms underlying this cytotoxicity are likely multifactorial and may involve the induction of apoptosis.

Quantitative Bioactivity Data

The following tables summarize the in vitro potency of various trifluoromethylthio-containing compounds against their respective biological targets.

Table 1: Kinase Inhibition

| Compound Class | Target Kinase | Cell Line/Assay | IC50 | Reference |

| 5-Trifluoromethyl-2-aminopyrimidine derivative | FLT3-WT | Biochemical Assay | ≤ 25 nM | [5] |

| 5-Trifluoromethyl-2-aminopyrimidine derivative | FLT3-D835Y | Biochemical Assay | ≤ 25 nM | [5] |

| 5-Trifluoromethyl-2-aminopyrimidine derivative | CHK1 | Biochemical Assay | ≤ 25 nM | [5] |

| 5-Trifluoromethyl-2-aminopyrimidine derivative | FLT3-ITD | MV4-11 Cells | < 4 nM | [5] |

| N-trifluoromethylpyrazole derivative (MU380) | CHK1 | Biochemical Assay | - | [12][13] |

Table 2: COX-2 Inhibition

| Compound | Target Enzyme | IC50 | Reference |

| CF3-indomethacin | mCOX-2 | 267 nM | [3] |

| CF3-indomethacin | oCOX-1 | > 100 µM | [3] |

| Trifluoromethyl-pyrazole-carboxamide (3g) | COX-2 | - (SI = 1.68) | [14] |

Table 3: Cytotoxicity in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 | Reference |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | C32 | Melanoma | 24.4 µM | [1] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | A375 | Melanoma | 25.4 µM | [1] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | DU145 | Prostate | 27.8 µM | [1] |

| 4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 | Breast | 2.63 µM | [15] |

Table 4: Antiviral Activity

| Compound | Virus | Cell Line | CC50 | EC50/Activity | Reference |

| 2-hydroxy-2-trifluoromethylthiolane (10S52) | HSV-1 | BHK-21 | 627 µg/mL | Reduces viral titer | [4][16][17] |

| 2-hydroxy-2-trifluoromethylthiolane (10S52) | - | Hep-2 | 161 µg/mL | - | [4][16][17] |

| 3-hydroxy-2-(hydroxymethyl)-trifluoromethylthiolane (SBIO6) | - | BHK-21 | 670 µg/mL | - | [4][16][17] |

| 3-hydroxy-2-(hydroxymethyl)-trifluoromethylthiolane (SBIO6) | - | Hep-2 | 516 µg/mL | - | [4][16][17] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by trifluoromethylthio compounds.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel trifluoromethyl ketones as potent gastric lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Dawn of a Privileged Moiety: A Technical Guide to Electrophilic Trifluoromethylthiolating Agents

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into molecular architectures has become a transformative strategy in the design of modern pharmaceuticals and agrochemicals.[1][2] Prized for its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, the SCF3 moiety can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3][4] This technical guide provides an in-depth exploration of the discovery and evolution of electrophilic trifluoromethylthiolating agents, presenting key reagents, detailed experimental methodologies, and a comparative analysis of their reactivity.

From Hazardous Gases to Bench-Stable Reagents: A Historical Perspective

The journey to harness the synthetic potential of the SCF3 group began with challenging, volatile, and often toxic reagents. Early efforts relied on gases like trifluoromethanesulfenyl chloride (CF3SCl), which, while effective in some transformations, posed significant handling and safety concerns, limiting their widespread adoption in research and development.[5] This necessity for safer and more user-friendly alternatives spurred the development of the first generation of bench-stable electrophilic trifluoromethylthiolating agents.

A seminal breakthrough came from the groups of Yagupolskii and Umemoto, who developed S-(trifluoromethyl)diarylsulfonium salts.[6] These reagents marked a significant advancement, offering a solid, more manageable source of an electrophilic "SCF3+" synthon.[6] Subsequent research has led to a diverse arsenal of reagents, each with its own distinct reactivity profile and substrate scope. These can be broadly categorized into several key classes, including hypervalent iodine reagents, sulfenate-based reagents, and imide-based reagents like N-(trifluoromethylthio)phthalimide and the highly reactive N-(trifluoromethylthio)saccharin.[7][8][9]

Key Electrophilic Trifluoromethylthiolating Agents: A Comparative Overview

The selection of an appropriate trifluoromethylthiolating agent is contingent upon the nature of the substrate and the desired reaction conditions. The following tables provide a summary of quantitative data for the trifluoromethylthiolation of various nucleophiles using some of the most prominent electrophilic reagents.

Table 1: Trifluoromethylthiolation of Arenes and Heterocycles with N-(Trifluoromethylthio)saccharin

| Entry | Substrate | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | FeCl3 / Diphenyl selenide | - | RT | 0.75 | 80 | [8] |

| 2 | 2-Cyanoaniline | FeCl3 / Diphenyl selenide | - | RT | 22 | 70 | [10] |

| 3 | Indole | FeCl3 / Diphenyl selenide | - | RT | 2 | 96 | [10] |

| 4 | 6-Fluoroindole | None | TFE | 40 | 12 | 94 | [11] |

| 5 | 1,3,5-Trimethoxybenzene | FeCl3 / Diphenyl selenide | - | RT | 1 | 93 | [10] |

Table 2: Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids with N-(Trifluoromethylthio)phthalimide

| Entry | Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 92 | [12] |

| 2 | 4-Acetylphenylboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 85 | [12] |

| 3 | 4-Methoxyphenylboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 95 | [12] |

| 4 | 2-Thiopheneboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 78 | [12] |

| 5 | (E)-Styrylboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 88 | [12] |

Table 3: Trifluoromethylthiolation of Alkynes

| Entry | Substrate | Reagent | Conditions | Solvent | Yield (%) | Reference |

| 1 | Phenylacetylene | N-(Trifluoromethylthio)phthalimide | Cu(MeCN)4PF6, 2,6-lutidine, 60 °C | DCE | 85 | [13] |

| 2 | 1-Octyne | N-(Trifluoromethylthio)phthalimide | Cu(MeCN)4PF6, 2,6-lutidine, 60 °C | DCE | 75 | [13] |

| 3 | Phenylacetylene | Hypervalent Iodine Reagent | HFIP, rt | HFIP | 95 | [14] |

| 4 | 4-Phenyl-1-butyne | Hypervalent Iodine Reagent | PFTB, rt | PFTB | 88 | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key electrophilic trifluoromethylthiolating reagents and their application in trifluoromethylthiolation reactions.

Synthesis of N-(Trifluoromethylthio)saccharin

This protocol is adapted from a procedure published in Organic Syntheses.[15]

Part A: Preparation of N-Chlorosaccharin

-

To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).

-

Stir the resulting suspension vigorously under a nitrogen atmosphere.

-

Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.

-

Stir the mixture for 5 minutes, then allow it to stand for 5 minutes.

-

Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).

-

Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).

Part B: Preparation of tris-Silver(I) trifluoromethanethiolate acetonitrile solvate

-

To an oven-dried 500 mL round-bottomed, single-necked flask equipped with a stir bar, add dry silver (I) fluoride (50 g, 394.1 mmol).

-

Add acetonitrile (200 mL) followed by carbon disulfide (30 g, 394.1 mmol).

-

Reflux the mixture at 80 °C for 12 hours.

-

After cooling to room temperature, filter the solid and dry under high vacuum to afford the silver salt.

Part C: Preparation of N-(Trifluoromethylthio)saccharin

-

In a suitable reaction vessel, dissolve N-chlorosaccharin in acetonitrile.

-

Add tris-Silver(I) trifluoromethanethiolate acetonitrile solvate.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite to remove silver salts.

-

Evaporate the acetonitrile under reduced pressure.

-

The residue is then taken up in dichloromethane, and the solution is filtered again through Celite.

-

The dichloromethane is evaporated under reduced pressure, and the residue is dried under high vacuum to afford N-trifluoromethylthiosaccharin as a white solid (yield: 61-77%).[15]

General Procedure for the Trifluoromethylthiolation of Arenes using N-(Trifluoromethylthio)saccharin (Dual Catalysis)

This protocol is adapted from a procedure for the dual Lewis acid and Lewis base catalyzed trifluoromethylthiolation of arenes.[10]

-

To a reaction vessel, add the arene substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the indicated time (see Table 1).

-

Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethylthiolated product.

General Procedure for the Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids

This protocol is adapted from a procedure for the copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids.[15]

-

To an oven-dried reaction vessel, add the boronic acid (0.2 mmol), N-(trifluoromethylthio)phthalimide (1.2 equiv), CuI (10 mol%), and K2CO3 (2.0 equiv).

-

Add diglyme (1 mL) and stir the mixture at 35 °C for 14 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography to afford the trifluoromethylthiolated product.

Visualizing the Chemistry: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis of a key reagent and the evolutionary relationship between different classes of electrophilic trifluoromethylthiolating agents.

References

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]

- 6. SCF E3 ubiquitin ligases as anticancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]